molecular formula C9H9N3 B8686900 4-Amino-2-methyl-[1,5]-naphthyridine

4-Amino-2-methyl-[1,5]-naphthyridine

Cat. No. B8686900
M. Wt: 159.19 g/mol
InChI Key: GRWXDTCGVHBEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methyl-[1,5]-naphthyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methyl-[1,5]-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methyl-[1,5]-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-2-methyl-[1,5]-naphthyridine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methyl-1,5-naphthyridin-4-amine

InChI

InChI=1S/C9H9N3/c1-6-5-7(10)9-8(12-6)3-2-4-11-9/h2-5H,1H3,(H2,10,12)

InChI Key

GRWXDTCGVHBEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

D1 (2.2 g) and n-propylamine hydrochloride (2.34 g) were combined in pyridine (75 ml) and the mixture refluxed for 8 h. Solvent was removed at reduced pressure, the residue dissolved in 2N sodium hydroxide and extracted with diethyl ether (×3) and DCM (×2). The combined organic phase was dried (Na2SO4) and solvent removed at reduced pressure. The residue was triturated with pentane to give the title compound (1.32 g) as a pale orange solid. 1H NMR (CDCl3) δ: 2.60 (3H, s), 5.44 (2H, bs), 6.66 (1H, s), 7.54 (1H, dd), 8.17 (1H, dd), 8.67 (1H, m).
Name
D1
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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